molecular formula C21H21N3O2 B11013195 1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone

Cat. No.: B11013195
M. Wt: 347.4 g/mol
InChI Key: NCNVVKDBTCVEGZ-SFHVURJKSA-N
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Description

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE is a complex organic compound that features a benzimidazole moiety fused with a tetrahydropyrrole ring and a dihydrobenzofuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions . The tetrahydropyrrole ring is then introduced through cyclization reactions involving appropriate amine precursors . Finally, the dihydrobenzofuran group is attached via Friedel-Crafts acylation or similar electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce fully saturated derivatives .

Mechanism of Action

The mechanism of action of 1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole moiety can intercalate with DNA, inhibiting replication and transcription processes . Additionally, the compound may bind to specific enzymes, altering their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2S)-2-(1H-1,3-BENZIMIDAZOL-2-YL)TETRAHYDRO-1H-PYRROL-1-YL]-2-(2,3-DIHYDRO-1-BENZOFURAN-6-YL)-1-ETHANONE is unique due to its combination of benzimidazole, tetrahydropyrrole, and dihydrobenzofuran groups, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2,3-dihydro-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C21H21N3O2/c25-20(13-14-7-8-15-9-11-26-19(15)12-14)24-10-3-6-18(24)21-22-16-4-1-2-5-17(16)23-21/h1-2,4-5,7-8,12,18H,3,6,9-11,13H2,(H,22,23)/t18-/m0/s1

InChI Key

NCNVVKDBTCVEGZ-SFHVURJKSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CC2=CC3=C(CCO3)C=C2)C4=NC5=CC=CC=C5N4

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC3=C(CCO3)C=C2)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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